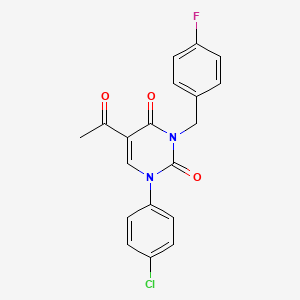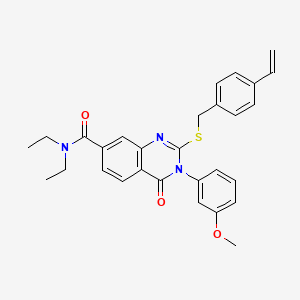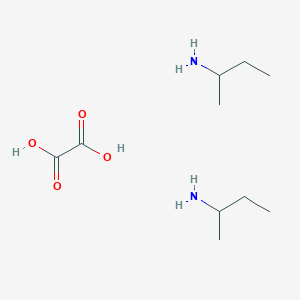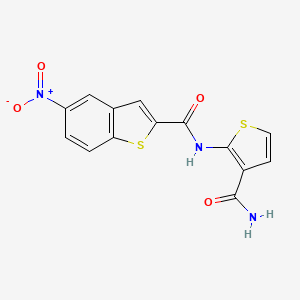
5-acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione is a useful research compound. Its molecular formula is C19H14ClFN2O3 and its molecular weight is 372.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Importance in Hybrid Catalysts Development
Hybrid catalysts play a pivotal role in synthesizing pyranopyrimidine scaffolds, which are precursors for various medicinal and pharmaceutical applications. The review by Parmar, Vala, and Patel (2023) emphasizes the significance of hybrid catalysts in developing substituted pyrano[2,3-d]pyrimidindione derivatives. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and others, which are instrumental for the synthesis of these complex structures through one-pot multicomponent reactions. The paper highlights the broad catalytic applications that facilitate the development of lead molecules, underscoring the potential utility of 5-acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Role in Fluorinated Pyrimidines and Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been extensively studied for their use in cancer treatment. Gmeiner's review (2020) explores the advancements in fluorine chemistry that enhance the precision of fluorinated pyrimidines in cancer therapy. The paper reviews synthetic methods for 5-FU, including the incorporation of isotopes for studying its metabolism and biodistribution, and discusses new insights into how these compounds affect nucleic acid structure and dynamics. This research provides a foundation for understanding the therapeutic potential of fluorinated pyrimidines, which could be related to the scientific applications of this compound in developing targeted cancer treatments (Gmeiner, 2020).
Applications in Environmental Science
Research into the environmental impact of chlorophenols, which are related to the chlorophenyl group in this compound, has shown that these compounds can be significant pollutants. Peng et al. (2016) provide a comprehensive review of chlorophenols in municipal solid waste incineration, detailing their role as precursors to dioxins and other pollutants. This research highlights the importance of understanding the environmental pathways and degradation mechanisms of chlorophenyl derivatives, which could extend to related compounds like this compound, especially in terms of their potential environmental impact and biodegradability (Peng et al., 2016).
Properties
IUPAC Name |
5-acetyl-1-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O3/c1-12(24)17-11-22(16-8-4-14(20)5-9-16)19(26)23(18(17)25)10-13-2-6-15(21)7-3-13/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYKKSQIXYAFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2509542.png)
![3-(1-([1,1'-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2509543.png)



![1-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2509554.png)

![2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2509556.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2509558.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2509559.png)


![3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2509564.png)
![2-[[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2509565.png)
